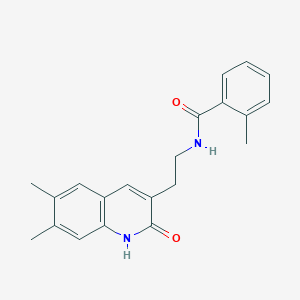

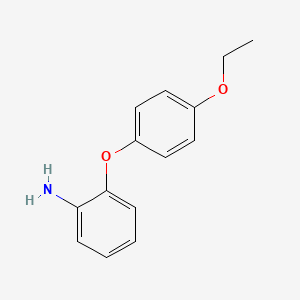

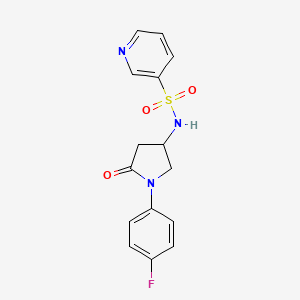

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-methylbenzamide, commonly known as DMQX, is a synthetic compound that has gained significant attention from researchers due to its unique properties. DMQX is a potent antagonist of the ionotropic glutamate receptor, which is a key player in the central nervous system. In

Applications De Recherche Scientifique

Receptor Binding Studies

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-methylbenzamide and its analogues have been studied for their binding affinity to sigma-2 receptors. In vitro evaluations revealed that certain analogues exhibit a high affinity for sigma-2 receptors, which are implicated in various cellular processes including cancer cell proliferation (Xu et al., 2005).

Tumor Imaging and Proliferation Assessment

The compound has been utilized in the development of imaging agents for positron emission tomography (PET). Studies have shown the feasibility of using derivatives of this compound for imaging tumor proliferation in patients with malignant neoplasms, providing valuable insights into tumor biology and therapy response (Dehdashti et al., 2013).

Synthetic Chemistry Applications

This compound has been used in various synthetic chemistry applications. For instance, it has been involved in the Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides, demonstrating its utility in creating valuable tetrahydroisoquinolinone products (Rakshit et al., 2011).

Medicinal Chemistry and Drug Development

In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for potential therapeutic applications. For example, a study described the development of a practical and scalable synthetic route for a molecule with potent If current channel inhibitor properties, which is relevant in the development of treatments for conditions like angina and atrial fibrillation (Yoshida et al., 2014).

Metabolite Identification and Excretion Studies

The compound has also been a subject in pharmacokinetic studies, where its metabolites were identified in human urine, plasma, and feces. These studies are crucial in understanding the drug's metabolic pathways and the role of transporters in its renal and hepatic excretion (Umehara et al., 2009).

Propriétés

IUPAC Name |

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c1-13-6-4-5-7-18(13)21(25)22-9-8-16-12-17-10-14(2)15(3)11-19(17)23-20(16)24/h4-7,10-12H,8-9H2,1-3H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGRSHYUCLNSNGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCC2=CC3=C(C=C(C(=C3)C)C)NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(pyridin-4-ylthio)acetamide](/img/structure/B2676994.png)

![1-(4-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2677000.png)

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-naphthamide](/img/structure/B2677001.png)

![(5-Bromopyridin-3-yl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2677003.png)

![3-{4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydro-4-isoxazolyl phenyl sulfone](/img/structure/B2677006.png)

![1-benzyl-3-(2-chlorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2677015.png)